molecular formula C22H23F2N3O4S B2521240 2-(3-{[(2,4-difluorophenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878056-29-2

2-(3-{[(2,4-difluorophenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2521240
CAS No.: 878056-29-2
M. Wt: 463.5
InChI Key: WOBBWOMVLZCIPH-UHFFFAOYSA-N
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Description

2-(3-{[(2,4-difluorophenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a sulfonyl group, and a difluorophenyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(2,4-difluorophenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-diethylacetamide typically involves multiple steps, including the formation of the indole ring, introduction of the sulfonyl group, and attachment of the difluorophenyl moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(2,4-difluorophenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the indole ring or the difluorophenyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(3-{[(2,4-difluorophenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-diethylacetamide has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-{[(2,4-difluorophenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[(2,4-difluorophenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-diethylacetamide stands out due to its unique combination of functional groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development.

Properties

IUPAC Name

2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F2N3O4S/c1-3-26(4-2)22(29)13-27-12-20(16-7-5-6-8-19(16)27)32(30,31)14-21(28)25-18-10-9-15(23)11-17(18)24/h5-12H,3-4,13-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBBWOMVLZCIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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